molecular formula C10H9NO B1266399 8-Amino-1-naphthol CAS No. 2834-91-5

8-Amino-1-naphthol

Cat. No. B1266399
CAS RN: 2834-91-5
M. Wt: 159.18 g/mol
InChI Key: HMNPDEGBVWDHAR-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of 8-Amino-1-naphthol can involve different routes, including the direct amination of naphthol derivatives or through the coupling reactions of naphthalene compounds. Methods such as chemical oxidative polymerization have been reported, offering insights into the efficient synthesis of related oligomers without the need for additional external templates or dopants (Doğan et al., 2015).

Molecular Structure Analysis The geometry and structure of 8-Amino-1-naphthol, including its ground and excited states in solvents, have been the subject of theoretical studies. It exists in two forms: cis and trans, with cis being the most stable due to intramolecular hydrogen bonding. Solvent effects further support the presence of this hydrogen bonding and suggest the possibility of proton transfer with solvent assistance (El-Rayyes & Htun, 2004).

Chemical Reactions and Properties 8-Amino-1-naphthol participates in various chemical reactions due to its reactive amino and hydroxyl groups. It has been used in the synthesis of naphtho[1,8-bc]pyran derivatives through hydroxy group directed C-H bond cleavage under rhodium catalysis, demonstrating its utility in constructing complex polycyclic compounds (Mochida et al., 2010).

Physical Properties Analysis Studies on the photophysical behavior of 8-Amino-1-naphthol in various solvents and pH values have shown that it exhibits unique photo-prototropic behavior, different from its parent molecule, 2-naphthol. This behavior includes changes in spectral properties and indicates an equilibrium between cationic and neutral forms in the excited state at lower pH values (Gahlaut et al., 2013).

Scientific Research Applications

Theoretical Studies on Structure and Hydrogen Bonding

8-Amino-1-naphthol (8-AN) has been the subject of theoretical studies to understand its structure and hydrogen bonding, both in the ground and excited states. The molecule exists in two forms, cis and trans, with the cis form being more stable. Intramolecular hydrogen bonding is a key feature, and solvent effects support the presence of this bonding and suggest the possibility of proton transfer (El-Rayyes & Htun, 2004).

Wastewater Treatment Application

8-Amino-1-naphthol derivatives are used in the chemical industry for the synthesis of dyes. A study on the wastewater treatment from H-acid manufacturing, a derivative of naphthalene, showed the effectiveness of ferrous ion-peroxide oxidation in removing contaminants (Zhu, Yang, & Wang, 1996).

Photochemistry and Excited State Behavior

Research on 8-amino 2-naphthol explored its photophysical behavior in various solvents and pH values. The study revealed unique photo-prototropic behavior compared to its parent molecule, 2-naphthol, and identified various ground and excited state species (Gahlaut et al., 2013).

Investigation in Different Micellar Environments

The photophysical properties of 8-amino 2-naphthol in different surfactants (cationic, anionic, and non-ionic) were studied. This research aimed to understand changes in the excited state deactivation of the molecule in various environments (Pandey et al., 2019).

Polymerization and Material Applications

A study reported the polymerization of 8-amino-2-naphthol without external templates, surfactants, or dopants. The resulting oligomer exhibited multicolor emission behavior and was characterized for its electrochemical properties, suggesting potential applications in materials science (Doğan et al., 2015).

Electropolymerization for Electroactive Films

Research into the electrooxidation of amino-naphthol derivatives, such as 5-amino-1-naphthol, has led to the creation of electroactive films with potential applications in various electronic devices (Ohsaka et al., 1991).

Future Directions

The future directions of 8-Amino-1-naphthol are not explicitly mentioned in the retrieved sources. However, it is worth noting that 1-naphthols, including 8-Amino-1-naphthol, have been studied for their potential applications in developing efficient multifunctional material systems due to their useful properties and good stability6.


Please note that the information provided is based on the available sources and there may be additional information not covered in this analysis.


properties

IUPAC Name

8-aminonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNPDEGBVWDHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182581
Record name 1-Naphthol, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-1-naphthol

CAS RN

2834-91-5
Record name 8-Aminonaphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC7552
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7552
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthol, 8-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90182581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AMINONAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1D4JGJ4F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
Z Zhang, F Wang, W Yang, Z Yang, A Li - Chemical Engineering Journal, 2016 - Elsevier
… study, a novel macroporous amination resin (named as GMDA) with the matrix of divinylbenzene and glycidyl methacrylate was synthesized and utilized to remove 8-amino-1-naphthol-3…
Number of citations: 35 www.sciencedirect.com
AA El-Rayyes, T Htun - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Geometry and structure of 8-amino-1-naphthol (8-AN) has been studied theoretically in the ground and excited states and in solvents. Ground state calculations were carried out at DFT/…
Number of citations: 4 www.sciencedirect.com
V Dlask, J Plocek, J Královský, A Němcová - Dyes and pigments, 1995 - Elsevier
A Study of the Reaction Between Diazotized 2-Aminobenzenesulphonic Acid and 8-Amino-l-Naphthol-3,6-Disulphonic Acid Page 1 N ;,I ELSEVIER Dyes and Pigments, Vol. 28, No. 3, pp. 165-169, 1995 …
Number of citations: 4 www.sciencedirect.com
ML Narwade, DV Jahagirdar - 1976 - nopr.niscpr.res.in
… 3,5-(3,5-DSA)disulphonic acids and 8-amino-1-naphthol-5-sulphonicacid (5-SA)employing … 5-DSA and 5-SA of 8-amino-1-naphthol were obtained from Schuchardt, Munchen, Germany…
Number of citations: 3 nopr.niscpr.res.in
V Dlask, J Plocek - Dyes and Pigments, 1995 - Elsevier
Spectrophotometry and HPLC were used for the determination of the rate constants for the azo coupling reactions of the schemes suggested. The content of colored components in the …
Number of citations: 5 www.sciencedirect.com
V Dlask, J Plocek, J Královský - Dyes and pigments, 1995 - Elsevier
A Study of the Reaction between Diazotized 4-Aminobenzenesulphonic Acid and 8-Amino- 1-naphthoi-3,6-disulphonic Acid. Part 1 Page 1 ELSEVIER Dyes and Pigments, Vol. 27, No. 2 …
Number of citations: 2 www.sciencedirect.com
J Plocek, V Dlask - Dyes and pigments, 1994 - Elsevier
The simulation program PPSSS performs rapid and practical experimental work with chosen values. These values can be changed until experimental verification is achieved. Such …
Number of citations: 4 www.sciencedirect.com
T Htun, A El-Rayyes - Canadian Journal of Analytical Sciences …, 2005 - faculty.kfupm.edu.sa
Excited-state photodynamics of 8-amino-1-naphthol-3, 6-disulfonate (8-ANDS) in some polar solvents and aq. acidic solns. has been studied by using steady-state fluorescence and …
Number of citations: 2 faculty.kfupm.edu.sa
N Pandey, R Gahlaut, P Pandey, P Arora, K Tiwari… - 2019 - chemrxiv.org
… Theoretical predication by Rayyes and Hunt et al. revealed that water plays an important role in intramolecular transfer of proton in 8-amino-1naphthol by connecting via a bridge …
Number of citations: 8 chemrxiv.org
V Dlask, J Plocek, J Královský, A Němcová - Dyes and pigments, 1996 - Elsevier
The rate constants of the two reaction systems involving the coupling of H-acid with diazotized aniline and 3-aminobenzenesulphonic acid were approximately estimated using …
Number of citations: 6 www.sciencedirect.com

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